(5E)-1-(3-chlorophenyl)-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Overview
Description
(5E)-1-(3-chlorophenyl)-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C21H17ClN2O5 and its molecular weight is 412.8 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is 412.0825993 g/mol and the complexity rating of the compound is 709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Applications
Antibacterial Activity Against Anaerobic Organisms : A study on 2,4-diamino-5-benzylpyrimidines and their derivatives, including compounds structurally similar to 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, revealed high in vitro antibacterial activity against specific anaerobic bacteria such as Bacteroides species and Fusobacterium. These compounds were synthesized through Claisen rearrangements of [(allyloxy)benzyl]pyrimidines, leading to allyl phenols that were further modified. Their antibacterial efficacy was comparable to, or better than, metronidazole in some cases, underscoring their potential as antibacterial agents (Roth et al., 1989).
Antiviral Applications
Inhibition of Retrovirus Replication : Another research focus for pyrimidine derivatives has been their antiviral activity, particularly against retroviruses. Compounds with a structure akin to 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione demonstrated significant inhibition of retrovirus replication in cell culture. Some derivatives were particularly inhibitory to human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, offering a basis for the development of new antiviral agents (Hocková et al., 2003).
Cardiovascular Applications
Antihypertensive Potential : A study evaluating the antihypertensive potential of selected pyrimidine derivatives, including those structurally related to the compound of interest, showed promising results in lowering blood pressure and normalizing renal functions in rat models. These compounds exhibited vasodilatory effects independent of the endothelium, mediated through calcium antagonist pathways along with antioxidant and anti-inflammatory effects, suggesting their utility in managing hypertension (Irshad et al., 2021).
Anticancer Applications
Antiproliferative Agents : Research into pyrimidine derivatives for anticancer applications has uncovered compounds with significant antiproliferative effects against various tumor cell lines. Phenylbipyridinylpyrazole derivatives, related in structure and function to pyrimidine compounds, were synthesized and screened for their activity against over 60 tumor cell lines, showing a broad spectrum of activity. This highlights the potential of such compounds in cancer therapy (Al-Sanea et al., 2015).
Properties
IUPAC Name |
(5E)-1-(3-chlorophenyl)-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O5/c1-3-5-13-8-12(10-17(29-2)18(13)25)9-16-19(26)23-21(28)24(20(16)27)15-7-4-6-14(22)11-15/h3-4,6-11,25H,1,5H2,2H3,(H,23,26,28)/b16-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDOVDDOBRILLE-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CC=C)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)CC=C)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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